molecular formula C4H4ClN3O3S2 B1252956 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride CAS No. 32873-57-7

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

Cat. No.: B1252956
CAS No.: 32873-57-7
M. Wt: 241.7 g/mol
InChI Key: MEJAPGGFIJZHEJ-UHFFFAOYSA-N
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Description

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is a chemical compound that belongs to the class of thiadiazole derivatives. It is characterized by the presence of a sulfonyl chloride group attached to a thiadiazole ring, which is further substituted with an acetamido group. This compound is of significant interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of sulfonamide derivatives. These derivatives are known to interact with a variety of enzymes and proteins. One of the primary interactions is with the enzyme carbonic anhydrase, where it acts as an inhibitor . This inhibition is crucial in regulating the enzyme’s activity, which is involved in various physiological processes such as respiration and acid-base balance. Additionally, this compound can interact with other biomolecules, potentially leading to the formation of new compounds with antibacterial and antioxidant properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with carbonic anhydrase can lead to changes in cellular metabolism and ion transport . Furthermore, derivatives of this compound have shown cytotoxic effects on various human cancer cell lines, including hepatocellular carcinoma and human lung carcinoma cells . These effects are indicative of its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is facilitated by the sulfonyl chloride group, which forms a covalent bond with the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of carbonic anhydrase activity observed in vitro . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity . At higher doses, adverse effects such as metabolic acidosis and electrolyte imbalances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a carbonic anhydrase inhibitor. The compound interacts with enzymes and cofactors involved in the regulation of acid-base balance and ion transport . Additionally, it may affect metabolic flux by altering the levels of metabolites such as bicarbonate and carbon dioxide . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to target specific organelles, such as mitochondria, where it can inhibit carbonic anhydrase and affect cellular respiration . Additionally, post-translational modifications and targeting signals may direct the compound to other subcellular compartments, influencing its overall distribution and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride typically involves the oxidation of a thiol precursor to form the sulfonyl chloride intermediate. One common method involves the use of chlorine gas or sodium hypochlorite as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the efficient conversion of the thiol to the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using chlorine gas. The reaction conditions, such as temperature and reagent concentrations, are optimized to maximize yield and purity. The use of alternative oxidizing agents like sodium hypochlorite can also be considered to improve safety and environmental conditions .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide counterparts.

Properties

IUPAC Name

5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJAPGGFIJZHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186536
Record name Sulfohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32873-57-7
Record name 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32873-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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